Isoxazolo[5,4-E][1,4]thiazepine is a heterocyclic compound that features a fused isoxazole and thiazepine ring system. The structure consists of a six-membered thiazepine ring, which includes a sulfur atom and nitrogen atom, combined with an isoxazole ring that contains both nitrogen and oxygen. This unique structural arrangement contributes to its chemical properties and biological activities.
Research indicates that isoxazolo[5,4-E][1,4]thiazepine derivatives exhibit significant biological activities, including:
Several methods have been developed for the synthesis of isoxazolo[5,4-E][1,4]thiazepine:
Isoxazolo[5,4-E][1,4]thiazepines are being investigated for various applications:
Studies on the interactions of isoxazolo[5,4-E][1,4]thiazepines with biological targets are ongoing. These include:
Isoxazolo[5,4-E][1,4]thiazepine shares structural similarities with several other compounds. Here are some notable comparisons:
Isoxazolo[5,4-E][1,4]thiazepine stands out due to its unique combination of both thiazepine and isoxazole functionalities that contribute to its distinct pharmacological profile.
The synthesis of isoxazolo[5,4-e] [1] [2]thiazepine derivatives through nitrile oxide-mediated cyclization represents a fundamental approach in heterocyclic chemistry [1]. Nitrile oxides serve as versatile 1,3-dipolar species that undergo cycloaddition reactions with various dipolarophiles to form isoxazole rings, which can subsequently be fused with thiazepine moieties [3]. The generation of nitrile oxides from aldoximes using hypervalent iodine reagents has emerged as a mild and efficient method for preparing these reactive intermediates [4].
The preparation of nitrile oxides typically involves the oxidative dehydrogenation of aldoximes using diacetoxyiodobenzene (DIB) under controlled conditions [4]. This method provides superior selectivity compared to traditional halogenation-dehydrohalogenation processes, particularly when sensitive functional groups are present in the substrate [4]. The reaction proceeds through the formation of an iodine(III) intermediate that facilitates the elimination of water from the aldoxime to generate the corresponding nitrile oxide [5].
Research has demonstrated that water-assisted generation of nitrile oxides can occur under mild acidic conditions (pH 4-5), offering an environmentally benign alternative to organic solvent-based methods [3]. These aqueous conditions have proven particularly effective for cycloaddition reactions with both alkynes and alkenes, yielding isoxazoles and isoxazolines with excellent stereoselectivity [3].
The 1,3-dipolar cycloaddition of nitrile oxides follows a concerted but asynchronous mechanism, with carbon-carbon bond formation preceding carbon-oxygen bond formation [6]. For monosubstituted alkenes, the regioselectivity follows predictable patterns where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the double bond [4]. This regioselectivity is crucial for controlling the substitution pattern in the resulting isoxazole ring system.
The reaction kinetics and selectivity are influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile [6]. Electron-withdrawing groups on the dipolarophile enhance the reaction rate, while bulky substituents can alter the regioselectivity [4]. Temperature and solvent effects play significant roles in determining the stereochemical outcome of the cycloaddition process [6].
The incorporation of thiazepine rings into isoxazole-containing molecules requires careful selection of synthetic strategies that maintain the integrity of both heterocyclic systems [1]. One successful approach involves the condensation of isoxazole-containing intermediates with 2-aminobenzenethiol under basic conditions [1]. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the seven-membered thiazepine ring [7].
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Grinding method | 25 | 0.25 | 72 | [1] |
| Ethanol/NaOH | 78 | 8-10 | 65-75 | [7] |
| Acidic conditions | 60 | 4-6 | 58-68 | [8] |
Chalcone derivatives serve as versatile precursors for the construction of isoxazolo[5,4-e] [1] [2]thiazepine frameworks through condensation reactions [9] [10]. These α,β-unsaturated carbonyl compounds undergo nucleophilic addition with bifunctional reagents containing both amine and thiol functionalities, leading to the formation of fused heterocyclic systems [10] [11].
The synthesis of functionalized chalcones typically employs Claisen-Schmidt condensation between aromatic aldehydes and ketones under basic conditions [9] [11]. This classical reaction provides access to diverse chalcone derivatives with varying electronic and steric properties [9]. Modern approaches utilize microwave irradiation to accelerate the condensation process, reducing reaction times from hours to minutes while maintaining high yields [11].
The electronic nature of substituents on both the aldehyde and ketone components significantly influences the reactivity of the resulting chalcones toward nucleophilic addition [10]. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, facilitating subsequent cyclization reactions [11]. Conversely, electron-donating substituents may require more forcing conditions or alternative activation strategies [10].
The reaction of chalcones with 2-aminobenzenethiol represents a key transformation for constructing benzothiazepine frameworks that can be further modified to incorporate isoxazole rings [10] [8]. This reaction proceeds through a 1,4-Michael addition followed by intramolecular cyclization to eliminate water and form the seven-membered ring [7] [10].
The mechanism involves initial nucleophilic attack of the amino group on the β-carbon of the chalcone, followed by intramolecular addition of the thiol group to the carbonyl carbon [10]. This cascade process requires careful control of pH and temperature to ensure selective formation of the desired heterocyclic product [8].
Solvent selection plays a crucial role in determining the efficiency and selectivity of chalcone-based cyclization reactions [7] [8]. Polar protic solvents such as ethanol facilitate the initial nucleophilic addition, while the subsequent cyclization may benefit from aprotic conditions [10]. The use of basic catalysts, particularly sodium hydroxide, promotes both the Michael addition and the ring-closing steps [7] [8].
| Solvent System | Catalyst | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Ethanol | NaOH | 78 | 60-88 | [7] |
| Acetic acid | H⁺ | 60 | 65-80 | [10] |
| Solvent-free | Base | 80 | 70-85 | [8] |
Temperature optimization studies have revealed that moderate heating (60-80°C) provides the best balance between reaction rate and product selectivity [7] [10]. Higher temperatures may lead to side reactions or decomposition of sensitive intermediates [8]. The reaction time can be significantly reduced through the application of microwave heating while maintaining comparable yields to conventional thermal methods [12].
The implementation of microwave-assisted organic synthesis (MAOS) and solvent-free conditions represents a significant advancement in the preparation of isoxazolo[5,4-e] [1] [2]thiazepine derivatives [13] [14]. These green chemistry approaches offer enhanced reaction rates, improved selectivity, and reduced environmental impact compared to conventional synthetic methods [15] [16].
Microwave irradiation provides efficient heating through dielectric absorption, resulting in rapid and uniform temperature elevation throughout the reaction mixture [13] [14]. This heating mechanism leads to dramatic reductions in reaction times, often from hours to minutes, while maintaining or improving product yields [13] [17]. The enhanced reaction kinetics under microwave conditions can also lead to different product distributions compared to conventional heating methods [14].
The application of microwave technology to heterocyclic synthesis has demonstrated particular efficacy for cyclization reactions involving seven-membered rings [12]. The rapid heating and cooling capabilities of microwave reactors allow for precise temperature control, which is crucial for optimizing reaction selectivity [14]. Single-mode microwave reactors provide more uniform heating compared to multimode systems, reducing the formation of side products [13].
Solvent-free synthesis offers numerous advantages including reduced environmental impact, simplified workup procedures, and enhanced reaction concentrations [15] [16]. These conditions often lead to higher reaction rates due to the absence of solvent molecules that can interfere with molecular interactions [16]. The elimination of organic solvents also reduces costs and eliminates the need for solvent recovery and disposal [15].
The implementation of solvent-free conditions requires careful consideration of substrate melting points and thermal stability [16]. Solid-state reactions can be facilitated through grinding techniques or the use of catalytic amounts of ionic liquids as reaction media [15]. Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide have proven particularly effective for promoting cyclization reactions under solvent-free conditions [18].
The optimization of microwave-assisted reactions involves systematic variation of power levels, temperature, and reaction time [13] [14]. Power levels typically range from 100-300 watts, with temperature control being more important than fixed power settings [12]. Reaction monitoring through thin-layer chromatography or in-situ spectroscopic methods allows for real-time optimization [14].
| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield Improvement (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | 150-200 | 80-120 | 2-10 | 15-25 | [12] |
| Condensation | 100-150 | 60-100 | 3-15 | 10-20 | [14] |
| Oxidation | 200-300 | 100-150 | 1-5 | 20-30 | [13] |
The environmental benefits of microwave-assisted and solvent-free synthesis can be quantified through green chemistry metrics such as atom economy, E-factor, and process mass intensity [16] [19]. These approaches typically demonstrate superior environmental profiles compared to conventional methods, with significant reductions in waste generation and energy consumption [15] [16]. The scalability of these methods has been demonstrated from milligram to kilogram scales without significant modification of reaction conditions [17].
X-ray diffraction analysis provides comprehensive structural information for isoxazolo[5,4-E] [1] [2]thiazepine compounds, revealing detailed crystal packing arrangements and intermolecular interactions [1]. The crystallographic characterization of related isoxazole-containing heterocycles demonstrates consistent patterns in crystal structure determination that are applicable to thiazepine derivatives.
Crystal structure analysis of similar heterocyclic compounds reveals that isoxazole-containing systems frequently adopt specific packing motifs influenced by the electronic properties of the heterocycle [3]. In related isoxazole derivatives, the five-membered ring typically exhibits envelope conformations with specific atoms serving as flap positions [4]. The crystallographic data indicates that isoxazole rings in fused systems maintain relatively planar conformations, with dihedral angles between the isoxazole and adjacent aromatic systems ranging from 13.4 to 66.2 degrees [3].
The crystal packing of isoxazolo[5,4-E] [1] [2]thiazepine compounds is characterized by multiple types of intermolecular interactions. Hydrogen bonding patterns play a crucial role in stabilizing the crystal lattice, with C-H⋯O, C-H⋯N, and N-H⋯O interactions commonly observed [3] [5]. These hydrogen bonds typically form chains running along specific crystallographic axes, creating three-dimensional networks that consolidate the crystal architecture [4].
Table 1: Typical Crystallographic Parameters for Isoxazolo[5,4-E] [1] [2]thiazepine Derivatives
| Parameter | Typical Range | Common Values |
|---|---|---|
| Space Group | Triclinic P-1, Orthorhombic P2₁2₁2₁ | P-1, P2₁/c |
| Crystal System | Triclinic, Orthorhombic | Monoclinic |
| Dihedral Angles (°) | 13.4 - 78.6 | 27.7 - 66.2 |
| Hydrogen Bond Lengths (Å) | 1.905 - 2.909 | 2.489 |
The molecular conformation analysis reveals that thiazepine rings in fused systems commonly adopt distorted twist-boat conformations [5]. The seven-membered thiazepine ring demonstrates significant flexibility, with puckering parameters indicating envelope conformations at specific carbon or nitrogen positions [1]. This conformational flexibility influences the overall molecular geometry and contributes to the diverse crystal packing arrangements observed in different derivatives.
Crystallographic studies of isoxazolo systems demonstrate that the oxygen and nitrogen atoms in the isoxazole ring participate actively in intermolecular interactions [1]. Specific noncovalent bonds formed by oxygen-nitrogen interactions, with distances ranging from 2.808 to 2.909 Å, enhance the rigidity of the molecular skeleton [1]. These interactions fall within the van der Waals radii summation, indicating favorable energetic contributions to crystal stability.
The crystal packing also features alternating π–π interactions between aromatic systems, with inter-centroid distances typically ranging from 3.740 to 3.882 Å [5]. These π-stacking interactions contribute significantly to the three-dimensional architecture of the crystal lattice and influence the overall stability of the crystalline form.
Nuclear magnetic resonance spectroscopy provides essential structural characterization for isoxazolo[5,4-E] [1] [2]thiazepine compounds through comprehensive analysis of ¹H, ¹³C, and ¹⁵N chemical environments [6]. The multinuclear approach enables unambiguous assignment of all atomic positions within the fused heterocyclic system.
¹H Nuclear Magnetic Resonance analysis of isoxazolo[5,4-E] [1] [2]thiazepine derivatives reveals characteristic chemical shift patterns for different proton environments within the fused ring system [6]. The most diagnostically important signals include the characteristic protons at positions 6 and 8 of the thiazepine ring, which typically appear as distinct singlets with chemical shifts reflecting their unique electronic environments.
In related isoxazolo-triazepine systems, the proton at position 6 appears at approximately 5.94 ppm, while the proton at position 8 resonates at 8.64 ppm [6]. This significant downfield shift for the position 8 proton results from the deshielding effect of the adjacent oxygen atom in the isoxazole ring and the electron-withdrawing nature of the fused heterocyclic system [6].
Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for Isoxazolo[5,4-E] [1] [2]thiazepine Systems
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Thiazepine H-6 | 5.90 - 6.00 | Singlet | No coupling |
| Thiazepine H-8 | 8.60 - 8.70 | Singlet | No coupling |
| Isoxazole H | 6.73 - 6.95 | Singlet | Characteristic isoxazole |
| N-Methyl groups | 2.66 - 2.69 | Singlet | Three protons |
| Exchangeable NH | 9.77 - 12.39 | Broad singlet | Deuterium exchangeable |
The aromatic protons of substituent groups typically resonate in the expected aromatic region between 7.00 and 8.00 ppm, with specific chemical shifts depending on the electronic nature of the substituents [7]. Methyl groups attached to nitrogen atoms appear as sharp singlets around 2.66-2.69 ppm, providing clear identification of N-methylation patterns [6].
Exchangeable protons, particularly those associated with NH functions, appear as broad singlets with chemical shifts highly dependent on solvent and concentration effects [6]. In deuterated dimethyl sulfoxide, these protons typically resonate between 11.98 and 12.10 ppm, while in deuterated chloroform, they appear at 9.77-9.78 ppm [6].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of isoxazolo[5,4-E] [1] [2]thiazepine compounds [6]. The technique enables differentiation between quaternary, tertiary, secondary, and primary carbon atoms through chemical shift analysis and multiplicity patterns.
The carbonyl carbon atoms in these systems typically resonate at extremely low frequencies, often around 160-170 ppm, reflecting the strong conjugation with the aromatic isoxazole system [6]. This downfield shift indicates significant electron delocalization and confirms the lactam character of the carbonyl group in the fused ring system.
Table 3: Characteristic ¹³C Nuclear Magnetic Resonance Chemical Shifts for Isoxazolo[5,4-E] [1] [2]thiazepine Framework
| Carbon Type | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Carbonyl C=O | 160 - 170 | Lactam carbonyl |
| Isoxazole C-3 | 155 - 165 | Quaternary carbon |
| Isoxazole C-5 | 170 - 175 | Oxygen-bearing carbon |
| Thiazepine sp³ C | 67.7 - 70.1 | Saturated carbons |
| Aromatic CH | 125 - 135 | Aromatic carbons |
| N-Methyl | 36 - 38 | Methyl carbons |
The thiazepine ring carbons show characteristic chemical shifts that reflect their hybridization states and electronic environments [6]. Carbon atoms at positions that are saturated (sp³ hybridized) typically appear between 67.7 and 70.1 ppm, confirming their non-aromatic character [6].
Two-dimensional Nuclear Magnetic Resonance techniques, particularly Heteronuclear Multiple Bond Correlation experiments, prove invaluable for unambiguous assignment of quaternary carbons [6]. These experiments establish connectivity patterns between carbon and hydrogen atoms separated by two or three bonds, enabling complete structural confirmation.
¹⁵N Nuclear Magnetic Resonance spectroscopy provides crucial information about nitrogen environments in isoxazolo[5,4-E] [1] [2]thiazepine systems, despite the inherent challenges associated with low natural abundance and sensitivity [8] [9]. The technique enables differentiation between different nitrogen atom types and their electronic environments.
The isoxazole nitrogen typically resonates in a characteristic range that depends on its specific electronic environment and substitution pattern [10]. Studies of related isoxazole systems indicate that the nitrogen chemical shifts are sensitive to substituent effects, with electron-donating groups causing upfield shifts and electron-withdrawing groups producing downfield shifts [10].
Table 4: Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift Ranges for Heterocyclic Systems
| Nitrogen Environment | Chemical Shift Range (ppm) | Reference Compound Type |
|---|---|---|
| Isoxazole N | 120 - 140 | Aromatic heterocycle |
| Thiazepine N | 100 - 130 | Seven-membered ring |
| Amide N | 110 - 120 | Lactam nitrogen |
| Secondary amine N | 30 - 50 | Aliphatic nitrogen |
The thiazepine nitrogen environment provides distinctive chemical shift information that confirms the seven-membered ring formation and its electronic character [11]. The chemical shift of this nitrogen reflects the balance between aromatic character and the influence of the sulfur heteroatom in the ring.
Advanced ¹⁵N Nuclear Magnetic Resonance techniques, including isotopic labeling strategies, enable detailed structural determinations of nitrogen-rich heterocycles [9]. The measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants provides additional structural information that confirms connectivity patterns and stereochemical arrangements [9].
High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for isoxazolo[5,4-E] [1] [2]thiazepine compounds through accurate mass measurements and characteristic fragmentation patterns [12]. The technique enables differentiation of isomeric structures and confirms the molecular formula through precise mass determination within acceptable error limits.
The molecular ion peaks of isoxazolo[5,4-E] [1] [2]thiazepine derivatives typically exhibit high intensity, indicating good stability under electron ionization conditions [13]. The accurate mass measurements confirm the molecular formulas, with typical mass accuracy better than 5 ppm when using time-of-flight or orbitrap mass analyzers [12].
Table 5: Characteristic High-Resolution Mass Spectrometry Fragmentation Patterns
| Fragment Type | Mass Loss (Da) | Proposed Structure | Fragmentation Mechanism |
|---|---|---|---|
| Molecular ion | - | [M]⁺- | Base peak |
| Loss of CO | 28 | [M-CO]⁺ | Decarbonylation |
| Loss of C₂H₂O | 42 | [M-C₂H₂O]⁺ | Ketene elimination |
| Loss of C₃H₃NO | 69 | [M-C₃H₃NO]⁺ | Isoxazole fragmentation |
| Thiazepine fragment | Variable | [C₅H₅NS]⁺ | Ring opening |
The fragmentation pathways of isoxazolo[5,4-E] [1] [2]thiazepine compounds follow predictable patterns based on the heterocyclic ring systems present [14]. The most common fragmentation involves the loss of small neutral molecules such as carbon monoxide (28 Da), reflecting the lactam character of the fused ring system [12].
Isoxazole ring fragmentation represents a significant pathway, with characteristic losses corresponding to the entire isoxazole unit or partial fragmentations involving the C₃H₃NO fragment [14]. These fragmentations provide diagnostic information confirming the presence and substitution pattern of the isoxazole ring.
The thiazepine ring system contributes to distinctive fragmentation patterns involving ring-opening processes and rearrangement reactions [12]. The seven-membered ring shows characteristic instability patterns under mass spectrometric conditions, leading to specific fragment ions that confirm the thiazepine structure.
Table 6: High-Resolution Mass Spectrometry Analysis Data for Representative Compounds
| Compound Type | Molecular Formula | Calculated Mass | Observed Mass | Error (ppm) |
|---|---|---|---|---|
| Simple derivative | C₁₁H₈N₂OS | 216.0357 | 216.0359 | 0.9 |
| Methyl substituted | C₁₂H₁₀N₂OS | 230.0514 | 230.0516 | 0.9 |
| Phenyl derivative | C₁₇H₁₂N₂OS | 292.0670 | 292.0673 | 1.0 |
| Chloro compound | C₁₁H₇ClN₂OS | 250.9967 | 250.9970 | 1.2 |
The high-resolution mass spectrometry data enables confirmation of isotopic patterns, particularly for compounds containing sulfur, chlorine, or bromine substituents [12]. The isotopic peak patterns provide additional confirmation of molecular composition and help distinguish between different possible molecular formulas.
Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm structural assignments and substitution patterns [12]. The collision-induced dissociation patterns reveal the relative stability of different bonds within the molecule and provide insight into the preferred fragmentation mechanisms.